Due to its good chemical resistance and formability, Bicyclo(2.2.1)hept-2-ene, polymer with ethene finds use as a sealant, gasket, and insulation material in various laboratory equipment and devices [1].
These properties are crucial for isolating and protecting sensitive components within scientific instruments from external factors like moisture, air, and chemical contaminants. This allows for reliable operation and accurate measurements within the equipment.
[1] Smolecule.com (Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene) ()
Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a bicyclic compound characterized by its unique bridged structure. The molecular formula for bicyclo[2.2.1]hept-2-ene is with a molecular weight of approximately 120.19 g/mol. This compound features a strained double bond, which contributes to its high reactivity compared to other alkenes. It exists primarily as a colorless liquid at room temperature, with a melting point around 45 °C and a boiling point of 96 °C . The compound is soluble in various organic solvents but insoluble in water, making it versatile for numerous chemical applications.
Bicyclo[2.2.1]hept-2-ene can be synthesized through several methods:
Bicyclo[2.2.1]hept-2-ene has numerous applications across various fields:
Research on the interactions of bicyclo[2.2.1]hept-2-ene primarily focuses on its reactivity with various reagents and catalysts:
Bicyclo[2.2.1]hept-2-ene shares structural similarities with several other compounds, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclopentene | Smaller ring structure; less strain compared to bicyclo[2.2.1]hept-2-ene | |
Norbornadiene | Contains an additional double bond; used in similar reactions | |
Ethylidene Norbornene | A derivative with an ethylidene group; used in polymer synthesis | |
Dicyclopentadiene | Precursor for bicyclo[2.2.1]hept-2-ene synthesis; contains two cyclopentane rings |
Bicyclo[2.2.1]hept-2-ene's unique structural strain makes it particularly reactive compared to these similar compounds, allowing it to participate in a wider variety of